

Methyl 3-methoxypropionate: A Technical Guide to its Discovery and Scientific History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 3-methoxypropionate*

Cat. No.: *B1294447*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxypropionate (MMP), a versatile ether ester solvent and chemical intermediate, has found extensive applications across various industries, including coatings, electronics, and pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of MMP, detailing its seminal synthesis, the evolution of its production methodologies, and the expansion of its industrial applications. Quantitative data on its physical properties and various synthesis routes are presented in structured tables for comparative analysis. Detailed experimental protocols for key synthesis methods are also provided, alongside a historical timeline visualized using a Graphviz diagram, to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical fields.

Introduction

Methyl 3-methoxypropionate (CAS No. 3852-09-3), with the chemical formula $\text{CH}_3\text{OCH}_2\text{CH}_2\text{COOCH}_3$, is a colorless liquid with a mild, fruity odor.^[1] Its unique molecular structure, featuring both an ether and an ester functional group, imparts a desirable combination of properties, including good solvency for a wide range of resins and polymers, a moderate evaporation rate, and a relatively low toxicity profile.^[2] These characteristics have made it a valuable component in the formulation of paints, coatings, inks, and cleaning agents.^[2] Furthermore, its utility as a chemical intermediate has been recognized in various fields, from the synthesis of pharmaceuticals to its use in the electronics industry for applications such

as photoresist strippers.[1][3] This document traces the scientific journey of **Methyl 3-methoxypropionate** from its first documented synthesis to its current status as a significant industrial chemical.

Discovery and First Documented Synthesis

The first documented synthesis of **Methyl 3-methoxypropionate** appears in a 1946 publication in the Journal of the American Chemical Society by C. H. Stiteler. The synthesis was achieved through the Michael addition of methanol to methyl acrylate in the presence of a basic catalyst. This reaction, a cornerstone of carbon-carbon bond formation, was first discovered by Arthur Michael in 1887.

The work by Stiteler demonstrated a practical method for the preparation of β -alkoxy esters, including **Methyl 3-methoxypropionate**. This laid the foundation for the future industrial production and wider investigation of this compound's properties and potential applications.

Historical Synthesis: The Stiteler Method (1946)

The seminal synthesis of **Methyl 3-methoxypropionate** by C. H. Stiteler involved the base-catalyzed addition of methanol to methyl acrylate. While the full experimental details from the original publication are behind a paywall, the general procedure for such a reaction is well-established in organic chemistry literature.

Experimental Protocol:

- Reactants: Methyl acrylate, Methanol, and a basic catalyst (e.g., sodium methoxide).
- Apparatus: A reaction flask equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser.
- Procedure:
 - A solution of the basic catalyst in methanol is prepared in the reaction flask and cooled.
 - Methyl acrylate is added dropwise to the stirred solution while maintaining a controlled temperature to manage the exothermic reaction.

- After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete conversion.
- The catalyst is then neutralized with an acid.
- The resulting mixture is purified by fractional distillation to isolate the **Methyl 3-methoxypropionate**.

Evolution of Synthesis and Commercial Production

Following its initial synthesis, the production of **Methyl 3-methoxypropionate** has been refined and scaled for industrial applications. The core chemical principle, the Michael addition of methanol to methyl acrylate, remains the primary route for its commercial manufacture.

Modern Industrial Synthesis

Modern production methods focus on optimizing reaction conditions to achieve high yields and purity while ensuring process safety and environmental responsibility.

Key advancements in the industrial synthesis include:

- Catalyst Systems: While sodium methoxide is a common catalyst, other alkali metal alkoxides or basic ion-exchange resins are also employed to improve efficiency and ease of separation.^[4]
- Reaction Control: Industrial processes utilize sophisticated reactor designs and control systems to manage the exothermic nature of the reaction and optimize temperature and pressure.^[4]
- Purification Techniques: High-efficiency fractional distillation columns are used to achieve the high purity (typically $\geq 99\%$) required for demanding applications.^[1]
- Continuous vs. Batch Processes: Both batch and continuous production processes are used, with continuous processes being favored for large-scale manufacturing due to their efficiency and consistency.

Experimental Protocol for a Modern Laboratory-Scale Synthesis:

- Reactants:
 - Methanol: 1 to 3 molar equivalents relative to methyl acrylate.[4]
 - Methyl Acrylate: 1 molar equivalent.
 - Catalyst: Sodium methoxide (28% solution in methanol) is a common choice.[5]
- Procedure:
 - Charge the reactor with methanol and the sodium methoxide catalyst.
 - Slowly add methyl acrylate to the reactor under vigorous stirring, maintaining the reaction temperature between 40-70°C.[4]
 - After the addition is complete, continue to stir the mixture at the reaction temperature for a specified period to drive the reaction to completion.
 - Cool the reaction mixture and neutralize the catalyst by adding a stoichiometric amount of an acid, such as sulfuric or phosphoric acid.[5]
 - The crude product is then purified by fractional distillation under reduced pressure to separate the unreacted methanol, the product (MMP), and any high-boiling byproducts.

Data Presentation

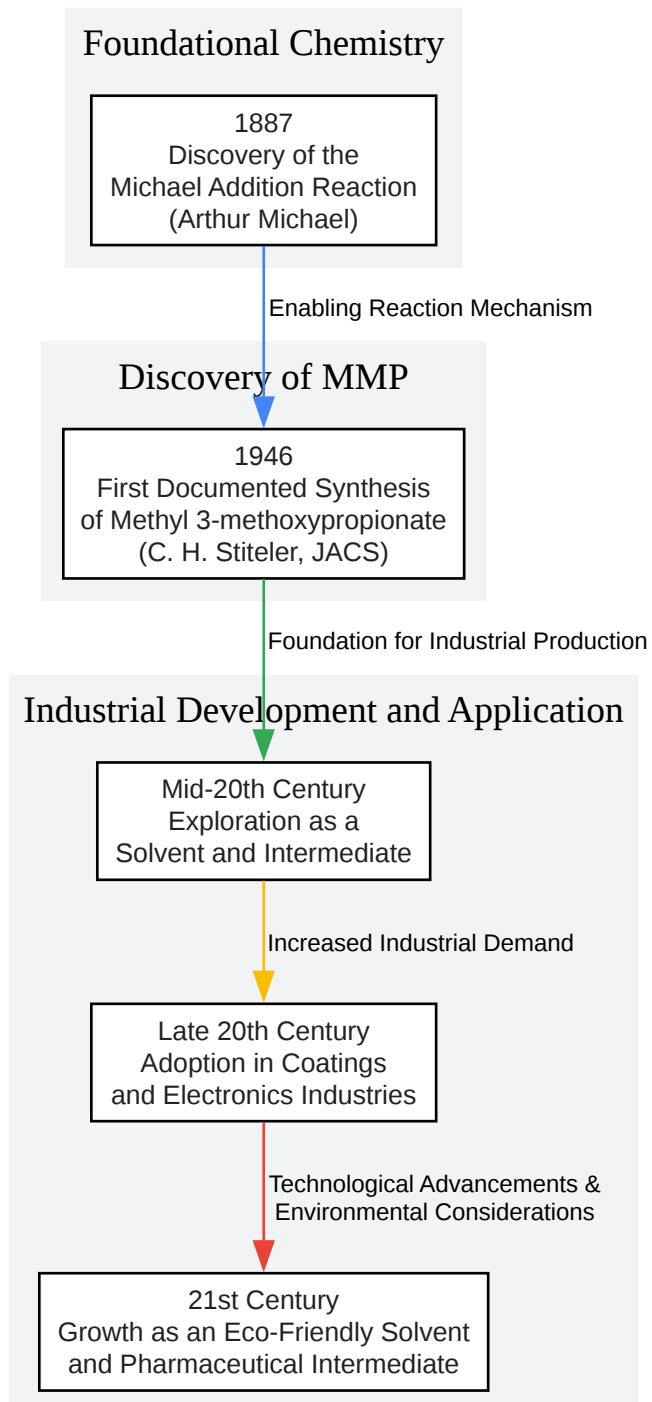
Physical and Chemical Properties

Property	Value	Reference
CAS Number	3852-09-3	[1]
Molecular Formula	C ₅ H ₁₀ O ₃	[6]
Molecular Weight	118.13 g/mol	[6]
Appearance	Clear, colorless liquid	[3]
Boiling Point	142-143 °C (at 760 mmHg)	
Density	1.009 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.402	
Flash Point	47 °C (closed cup)	
Water Solubility	428.6 g/L at 25 °C	[3]

Comparison of Synthesis Methods

Method	Catalyst	Reaction			Reference
		Temperature	Yield	Purity	
Stiteler (1946) - Historical	Basic Catalyst (e.g., Sodium Methoxide)	Not specified in abstract	Not specified in abstract	Not specified in abstract	
Modern Industrial Method	Sodium Methoxide or Potassium Methoxide	40-70 °C	88-96%	≥99%	[4][5]

Historical Timeline and Applications


The industrial journey of **Methyl 3-methoxypropionate** began in the latter half of the 20th century, with its applications expanding in line with technological advancements.

- Mid-20th Century: Following its first synthesis, initial interest in MMP was likely academic. Its potential as a solvent and chemical intermediate began to be explored.
- Late 20th Century: With the growth of the coatings and electronics industries, the demand for high-performance, safer solvents increased. MMP's favorable properties led to its adoption in these sectors.
- 21st Century: The drive for environmentally friendlier chemical processes and products has further solidified the position of MMP as a preferred solvent. Its use in the synthesis of pharmaceuticals and other specialty chemicals continues to grow.[\[1\]](#) U.S. production volumes in recent years have been in the range of 100,000 to under 500,000 lbs.[\[7\]](#)

Key Application Areas:

- Paints and Coatings: Used as a leveling agent and to improve the flow and gloss of various coating formulations.[\[2\]](#)
- Electronics: Employed as a solvent in photoresist processing and as a component in cleaning formulations for electronic components.[\[7\]](#)
- Printing Inks: A solvent in screen printing and other ink formulations.[\[2\]](#)
- Chemical Synthesis: A versatile intermediate for the synthesis of a range of organic compounds, including pharmaceuticals and agrochemicals.[\[8\]](#)
- Adhesives and Sealants: Used to modify viscosity and improve performance.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Historical timeline of **Methyl 3-methoxypropionate**.

Conclusion

From its initial synthesis in 1946, **Methyl 3-methoxypropionate** has evolved from a laboratory curiosity to a significant industrial chemical. Its history is intrinsically linked to the development of fundamental organic reactions and the technological advancements of the industries it serves. The ongoing drive for safer and more efficient chemical products and processes ensures that **Methyl 3-methoxypropionate** will continue to be a compound of interest for researchers and industry professionals alike. This guide provides a foundational understanding of its origins and development, serving as a valuable resource for those working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. propylene-glycol-diacetate.com [propylene-glycol-diacetate.com]
- 3. Methyl 3-methoxypropionate | 3852-09-3 [chemicalbook.com]
- 4. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]
- 5. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]
- 6. Propanoic acid, 3-methoxy-, methyl ester [webbook.nist.gov]
- 7. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl-3,3-methoxy ethoxy propanoate manufacturers [coreyorganics.com]
- To cite this document: BenchChem. [Methyl 3-methoxypropionate: A Technical Guide to its Discovery and Scientific History]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294447#discovery-and-history-of-methyl-3-methoxypropionate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com